BRD4 Bromodomain Engagement Confirmed by Class-Level Scaffold Validation
The tetrahydroquinoline scaffold to which this compound belongs has been validated as a bona fide BRD4 bromodomain ligand class. The reference inhibitor I-BET726 (GSK1324726A), a tetrahydroquinoline analog, demonstrates IC50 values of 22 nM for BRD4 and displays selectivity over non-BET bromodomains [1]. This class-level evidence supports the compound's probable engagement with BRD4, though no direct affinity data for the specific 3-bromo-thiophene-carbonyl variant are available.
| Evidence Dimension | BRD4 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not available from allowed sources |
| Comparator Or Baseline | I-BET726 (GSK1324726A): BRD4 IC50 = 22 nM |
| Quantified Difference | Cannot be calculated; target compound data missing |
| Conditions | BRD4 biochemical assay (reference compound data) |
Why This Matters
Establishes the mechanistic plausibility of the compound within a validated target class, which is the minimum threshold for procurement consideration, but does not provide quantitative differentiation.
- [1] Gosmini, R., Nguyen, V.L., Toum, J. et al. The discovery of I-BET726 (GSK1324726A), a potent tetrahydroquinoline ApoA1 up-regulator and selective BET bromodomain inhibitor. Journal of Medicinal Chemistry, 2014, 57, 8111-8131. View Source
